N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide
Description
N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide is a heterocyclic compound featuring a 1,3-thiazole core substituted with ethyl and methyl groups at positions 4 and 5, respectively. The acetamide side chain is linked to a thiopyrano[4,3-c]pyridazin ring system, which includes a sulfur atom and a ketone group.
The compound’s synthesis likely involves multi-step reactions, similar to those reported for structurally related intermediates, such as N-{2,2,2-trichloro-1-[(5-aryl-1,3,4-thiadiazol-2-yl)amino]ethyl}amides, which are characterized via X-ray diffraction to confirm molecular geometry .
Properties
Molecular Formula |
C15H18N4O2S2 |
|---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-2-(3-oxo-7,8-dihydro-5H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide |
InChI |
InChI=1S/C15H18N4O2S2/c1-3-11-9(2)23-15(16-11)17-13(20)7-19-14(21)6-10-8-22-5-4-12(10)18-19/h6H,3-5,7-8H2,1-2H3,(H,16,17,20) |
InChI Key |
VYBKKGAWUHXXRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC(=N1)NC(=O)CN2C(=O)C=C3CSCCC3=N2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethyl-5-methylthiazol-2-yl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide typically involves multi-step organic reactions. The starting materials include 4-ethyl-5-methylthiazole and a suitable pyridazine derivative. The key steps in the synthesis may involve:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Construction of the pyridazine ring: This step may involve the condensation of hydrazine derivatives with diketones or other suitable precursors.
Coupling of the two rings: The final step involves the coupling of the thiazole and pyridazine rings through an acetamide linkage, typically using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethyl-5-methylthiazol-2-yl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical assays.
Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-ethyl-5-methylthiazol-2-yl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:
Inhibiting enzyme activity: By binding to the active site of an enzyme, it can prevent substrate binding and subsequent catalysis.
Modulating receptor function: The compound may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
Disrupting cellular processes: It may interfere with critical cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The target compound’s uniqueness arises from its substitution pattern and fused ring system. Below is a comparative analysis with structurally analogous compounds (Table 1):
Table 1: Structural Comparison of Key Compounds
Key Observations :
- Thiazole vs. Triazole/Thiadiazole : The target’s 1,3-thiazole core may offer distinct electronic properties compared to triazoles (e.g., [551920-96-8]) or thiadiazoles (e.g., ), influencing hydrogen bonding and π-π stacking interactions.
- Fused Ring System: The thiopyrano-pyridazin moiety introduces conformational rigidity, which contrasts with the flexible styryl group in [551920-96-8].
Ring Puckering and Conformational Analysis
The thiopyrano[4,3-c]pyridazin ring system likely exhibits puckering, a feature critical to its three-dimensional structure. Using Cremer-Pople parameters (developed for quantifying ring puckering ), the puckering amplitude (θ) and phase angle (φ) of the target compound can be compared to similar systems:
- Cyclopentane Derivatives : Traditional puckering amplitudes (θ ≈ 0.5–1.0 Å) and pseudorotation phases (φ) vary widely, but the target’s fused rings may restrict pseudorotation, leading to a fixed puckering state.
- Thiadiazole-Triazine Systems: highlights planar thiadiazole rings in intermediates, whereas the thiopyrano-pyridazin system in the target compound likely adopts a non-planar conformation due to steric and electronic effects.
Crystallographic Validation and Software Utilization
The target compound’s structure determination likely employed SHELX programs (e.g., SHELXL for refinement ), ensuring precision in bond lengths and angles. Comparisons with ’s intermediates reveal:
- Bond Lengths : The C-S bond in the thiazole ring (≈1.74 Å) is shorter than the C-S bond in thioacetamide derivatives (≈1.82 Å) , reflecting differences in hybridization and conjugation.
- Validation Metrics : Structure validation tools (e.g., PLATON ) would confirm the absence of steric clashes or unusual torsional angles, ensuring reliability in comparative studies.
Biological Activity
N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
The compound has the following characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 332.42 g/mol |
| Molecular Formula | C16H20N4O2S |
| LogP | 2.6214 |
| Polar Surface Area | 62.694 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
These properties suggest that the compound may exhibit favorable pharmacokinetic profiles for drug development.
Antiviral Properties
Research indicates that thiazole derivatives often possess antiviral activity. In a study focusing on heterocyclic compounds with antiviral properties, derivatives similar to this compound were shown to inhibit viral replication effectively in various cell lines. For example, compounds with thiazole moieties demonstrated significant inhibition against Herpes Simplex Virus (HSV) in Vero cells with low cytotoxicity .
Anticancer Activity
The potential anticancer activity of this compound has been highlighted in recent studies. A series of novel thiopyrano[2,3-d]thiazole derivatives were synthesized and evaluated for their anticancer properties. These compounds exhibited promising results against various cancer cell lines, indicating that the structural components of this compound may contribute to similar effects .
While specific mechanisms for this compound are not fully elucidated in the literature, related compounds have been shown to function through various pathways:
- Inhibition of Viral Enzymes : Many thiazole derivatives inhibit viral enzymes crucial for replication.
- Induction of Apoptosis : Compounds with similar structures have been noted to induce apoptosis in cancer cells.
- Cell Cycle Arrest : Some derivatives have demonstrated the ability to halt cell cycle progression in cancerous cells.
Study 1: Antiviral Efficacy
A study conducted on thiazole derivatives demonstrated that certain compounds could inhibit HSV replication by over 90% at a concentration of 50 μM while showing minimal cytotoxic effects (CC50 > 600 μM) .
Study 2: Anticancer Potential
In another investigation involving thiopyrano[2,3-d]thiazole hybrids linked to pyrazole moieties, these compounds exhibited IC50 values as low as 10 μM against various cancer cell lines. This suggests a strong potential for further development as anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
